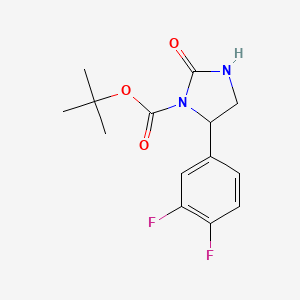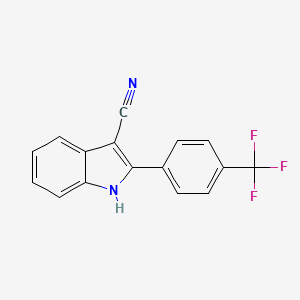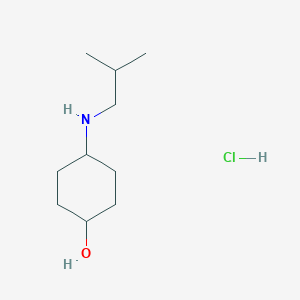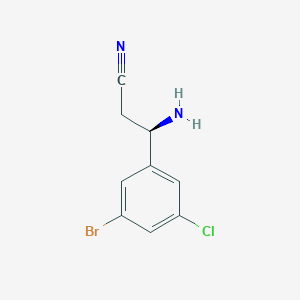
Tert-butyl 5-(3,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-(3,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate is a synthetic organic compound that belongs to the class of imidazolidinones It is characterized by the presence of a tert-butyl ester group, a difluorophenyl ring, and an oxoimidazolidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(3,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate typically involves the following steps:
Formation of the Imidazolidine Core: The imidazolidine core can be synthesized by the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a difluorobenzene derivative.
Esterification: The final step involves the esterification of the imidazolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The difluorophenyl ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Tert-butyl 5-(3,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl 5-(3,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the imidazolidine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- Tert-butyl 5-(3,4-dichlorophenyl)-2-oxoimidazolidine-1-carboxylate
- Tert-butyl 5-(3,4-dimethylphenyl)-2-oxoimidazolidine-1-carboxylate
- Tert-butyl 5-(3,4-dimethoxyphenyl)-2-oxoimidazolidine-1-carboxylate
Comparison:
- Uniqueness: The presence of the difluorophenyl group in tert-butyl 5-(3,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets.
- Reactivity: The difluorophenyl group can participate in unique substitution reactions compared to other substituents like dichloro, dimethyl, or dimethoxy groups.
- Applications: The specific properties of the difluorophenyl group make this compound particularly suitable for applications requiring strong electron-withdrawing effects and specific steric interactions.
Propriétés
Formule moléculaire |
C14H16F2N2O3 |
|---|---|
Poids moléculaire |
298.28 g/mol |
Nom IUPAC |
tert-butyl 5-(3,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C14H16F2N2O3/c1-14(2,3)21-13(20)18-11(7-17-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,19) |
Clé InChI |
IUHSNQQSMKSMEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C(CNC1=O)C2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13040624.png)










![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoylcyanide](/img/structure/B13040691.png)


